![molecular formula C21H26N2O3 B4017409 (3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol](/img/structure/B4017409.png)
(3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol
Übersicht
Beschreibung
(3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol, also known as LY2979165, is a novel compound that has gained significant attention in the scientific community for its potential therapeutic applications. This compound is a selective dopamine D1 receptor (D1R) agonist that has been shown to have promising effects in preclinical studies.
Wirkmechanismus
The mechanism of action of (3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol involves activation of the dopamine D1 receptor (D1R). This receptor is involved in the regulation of reward and motivation pathways in the brain, and its activation has been shown to reduce drug-seeking behavior and improve cognitive function. (3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol is a selective D1R agonist, meaning that it specifically activates this receptor without affecting other dopamine receptors in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol are primarily related to its activation of the dopamine D1 receptor. This activation leads to increased levels of cyclic AMP (cAMP) in the brain, which in turn leads to downstream effects on intracellular signaling pathways. These effects ultimately result in the reduction of drug-seeking behavior and improvement of cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol for lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to specifically target this receptor without affecting other dopamine receptors in the brain. However, one limitation of this compound is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on (3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol. One area of interest is the development of more potent and selective D1R agonists for the treatment of drug addiction and other neuropsychiatric disorders. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of (3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol in humans, which would provide important information for the development of clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on intracellular signaling pathways in the brain.
Wissenschaftliche Forschungsanwendungen
(3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the treatment of drug addiction, particularly cocaine addiction. Preclinical studies have shown that (3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol can reduce cocaine-seeking behavior and relapse in animal models of addiction. This compound has also been studied for its potential use in the treatment of schizophrenia, as it has been shown to improve cognitive function in animal models of the disorder.
Eigenschaften
IUPAC Name |
1-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-3-(1,2-oxazolidin-2-yl)propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c24-20-15-22(21(25)9-12-23-10-3-13-26-23)11-8-19(20)18-7-6-16-4-1-2-5-17(16)14-18/h1-2,4-7,14,19-20,24H,3,8-13,15H2/t19-,20+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSCQKDMNHEXFP-VQTJNVASSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)CCC(=O)N2CCC(C(C2)O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(OC1)CCC(=O)N2CC[C@H]([C@@H](C2)O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.